1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride
Overview
Description
“1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride” is a chemical compound with the molecular formula C7H10BrClN2 . It has a molecular weight of 237.53 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process for “this compound” may vary and would require more specific information or research .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H9BrN2.ClH/c1-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm^3 . More detailed physical and chemical properties would require additional data or resources .Scientific Research Applications
Metabolic Pathways in Rats : A study explored the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, a compound related to 1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride. This research identified various metabolites and suggested two operative metabolic pathways for 2C-B in rats, providing insights into the metabolic processes of similar compounds (Kanamori et al., 2002).
Chemical Reactions with Nucleophilic Reagents : Another study focused on the reactions of 2-bromo-1-phenyl and 2-bromo-1-(4-methylphenyl) derivatives with various nucleophilic reagents. This research contributes to the understanding of the chemical behavior of brominated compounds, including those similar to this compound (Potkin et al., 2007).
Synthesis of Pharmacologically Active Derivatives : Research into pharmacologically active benzo[b]thiophen derivatives involved the synthesis of compounds from bromomethyl precursors, indicating the potential of brominated compounds like this compound in pharmacological applications (Chapman et al., 1973).
Development of Catalysts : A study on the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts highlights the utility of similar compounds in catalysis. This research can provide insights into the potential catalytic applications of this compound (Facchetti et al., 2016).
Antidepressant Activity Research : In the field of neuroscience, a study examined 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives for their ability to inhibit neurotransmitter uptake and potential antidepressant activity. This research indicates the importance of structurally related compounds in neuropsychopharmacology (Yardley et al., 1990).
Synthesis of Radiopharmaceuticals : A study on the synthesis and in vivo pharmacokinetics of iodinated and brominated derivatives of phenylethylamine for imaging sigma receptor positive tumors demonstrates the potential use of similar brominated compounds in developing radiopharmaceuticals (John et al., 1996).
Safety and Hazards
Mechanism of Action
Mode of Action
For instance, it can participate in nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) interacts with a carbon atom attached to a leaving group (an atom or group that can be easily replaced). This results in the replacement of the leaving group with the nucleophile .
Biochemical Pathways
For example, it might be involved in reactions at the benzylic position, which include free radical bromination and nucleophilic substitution .
Properties
IUPAC Name |
1-(2-bromo-4-methylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-6-3-4-8(7(2)11)9(10)5-6;/h3-5,7H,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFAHVCUMUGUTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)N)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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